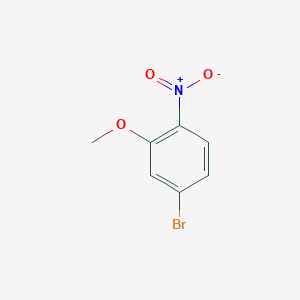
4-Bromo-2-methoxy-1-nitrobenzene
Descripción general
Descripción
“4-Bromo-2-methoxy-1-nitrobenzene” is a chemical compound with the molecular formula C7H6BrNO3 . It is also known by other names such as “2-Bromo-4-methoxy-1-nitrobenzene”, “2-Brom-4-methoxy-1-nitrobenzol”, and “3-Bromo-4-nitrophenyl methyl ether” among others .
Synthesis Analysis
The synthesis of “4-Bromo-2-methoxy-1-nitrobenzene” could involve multiple steps. One possible method could be a Friedel Crafts acylation followed by a Clemmensen Reduction . Another method could involve a nitration, a conversion from the nitro group to an amine, and a bromination .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methoxy-1-nitrobenzene” consists of a benzene ring substituted with a bromo group, a methoxy group, and a nitro group . The average mass of the molecule is 232.031 Da and the monoisotopic mass is 230.953094 Da .Chemical Reactions Analysis
“4-Bromo-2-methoxy-1-nitrobenzene” can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
“4-Bromo-2-methoxy-1-nitrobenzene” has a density of 1.6±0.1 g/cm3 . It has a boiling point of 303.3±22.0 °C and a melting point of 87ºC . The compound has a molar refractivity of 47.2±0.3 cm3 .Aplicaciones Científicas De Investigación
Based on the information available from the search results, here is an analysis of some of the scientific research applications of 4-Bromo-2-methoxy-1-nitrobenzene:
Organic Synthesis
4-Bromo-2-methoxy-1-nitrobenzene is used in organic synthesis. It can react with other compounds to form various products such as N-methyl-N-(2-nitro-phenyl)-anthranilic acid and 4-methoxy-2′-nitrodiphenyl ether .
Pharmacology
This compound acts as a ligand at glutamate receptors, which are metabotropic and allosteric modulators. It has been shown to activate the orthosteric binding site of the metabotropic glutamate receptor .
Chemistry Simulations
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use 4-Bromo-2-methoxy-1-nitrobenzene for impressive simulation visualizations .
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-2-methoxy-1-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
4-Bromo-2-methoxy-1-nitrobenzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of new compounds with altered properties .
Pharmacokinetics
The compound’s molecular weight (232031 Da ) suggests that it may have reasonable bioavailability.
Result of Action
The result of the action of 4-Bromo-2-methoxy-1-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with different properties .
: Electrophilic Aromatic Substitution : ChemSpider : Ambeed : NIST
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-methoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKPQYBFSAJUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471762 | |
| Record name | 4-bromo-2-methoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-1-nitrobenzene | |
CAS RN |
103966-66-1 | |
| Record name | 4-bromo-2-methoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-2-NITROANISOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

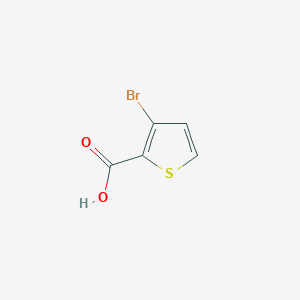
![3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183167.png)
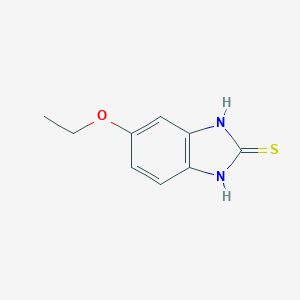
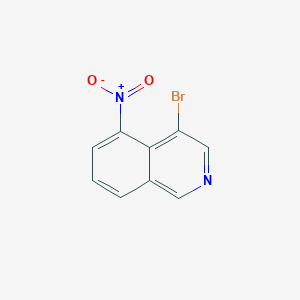

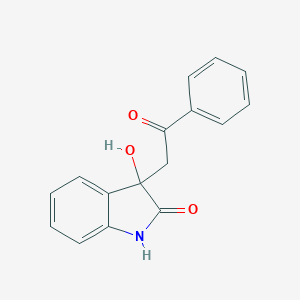


![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)




